3-Amino-5-methylcyclohex-2-en-1-one
Overview
Description
Synthesis Analysis
Several methods have been developed for synthesizing cyclohexenone derivatives. For instance, the ring-closing metathesis strategy was employed to synthesize a cyclohexene skeleton with specific stereochemistry, using L-serine as a starting material . Another approach involved the metal-free oxidation of a cyclohexene derivative to obtain diastereoisomers of 3-aminocyclohexane-1,2-diol . Additionally, a one-pot reaction was reported for the synthesis of 3-alkylamino-5-hydroxy-5-polyfluoroalkylcyclohex-2-en-1-ones, highlighting the versatility of cyclohexenone derivatives in functional group variation . The use of FeCl3/SiO2 nanoparticles facilitated the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters, demonstrating the utility of green chemistry principles in cyclohexenone synthesis .
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives is crucial for their reactivity and application. X-ray structure analysis has been used to confirm the configuration of synthesized compounds, such as 1-amino[(1S,2S,5R)-2-isopropyl-5-methylcyclohexyl]-(S)-methyl ferrocene . Similarly, the stereochemistry of intermediates in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids was confirmed by X-ray structure determination . These studies underscore the importance of molecular structure analysis in understanding the properties of cyclohexenone derivatives.
Chemical Reactions Analysis
Cyclohexenone derivatives participate in various chemical reactions, making them valuable intermediates in organic synthesis. For example, 3-amino-5,5-dimethylcyclohex-2-enone has been used in the synthesis of heterocyclic compounds . The Blaise reaction was adapted to synthesize 3-amino enones and 1,3-diketones, which are precursors to a wide range of compounds . The molecular and crystal structures of certain cyclohexenone derivatives have also been studied to understand their intermolecular interactions, which are essential for reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of functional groups such as amino and hydroxy groups can affect properties like solubility, boiling point, and reactivity. For instance, the introduction of a trifluoromethyl group can enhance the reactivity and stability of the cyclohexenone ring, as seen in the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and drug development.
Scientific Research Applications
Anticonvulsant Activity
3-Amino-5-methylcyclohex-2-en-1-one and its analogs have been researched for their anticonvulsant properties. Studies have correlated the x-ray crystal structure of certain derivatives with their anticonvulsant activity in mice and rats. For example, the compounds 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone and 3-((5-methylisoxazolyl-3-yl)amino)-5,5-dimethylcyclohex-2-enone showed significant anticonvulsant activities, suggesting a potential role in developing anticonvulsant medications (Jackson et al., 2012).
Pheromone Research
Another application is in the field of entomology, particularly in pheromone research. 3-Methylcyclohex-2-en-1-one (MCH) has been identified as the antiaggregation pheromone of the Douglas-fir beetle. Its role and development in managing beetle populations have been extensively studied, offering insights into developing similar treatments for other bark beetle species (Ross, 2020).
Synthesis of Organic and Heterocyclic Compounds
The compound also serves as a functionalized intermediate for synthesizing various organic and heterocyclic compounds. Research has demonstrated the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from related sodium salts. These synthesized compounds represent reactive intermediates for further chemical synthesis (Fadeyi & Okoro, 2008).
Carbocyclization of Carbohydrates
This compound is also relevant in carbohydrate chemistry, particularly in carbocyclization processes. Studies have shown that methyl 5-deoxy-5-iodo-pentofuranosides, when reacted in the presence of zinc, can lead to the formation of functionalized 1-vinyl cyclohexenes, highlighting a method for rapid carbocyclization of carbohydrates (Poulsen & Madsen, 2002).
Antifungal and Anti-Inflammatory Properties
Some derivatives of 3-amino-5-methylcyclohex-2-en-1-one have been explored for their antifungal and anti-inflammatory activities. For instance, a study reported the synthesis of 3-alkylamino-5-hydroxy-5-polyfluoroalkylcyclohex-2-en-1-ones, some of which exhibited moderate antifungal activities against pathogenic fungal strains. Also, the synthesis of related compounds has shown significant anti-inflammatory activity, indicating potential for pharmaceutical applications (Goryaeva et al., 2019; Osarodion, 2020).
properties
IUPAC Name |
3-amino-5-methylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDGRREBULAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969521 | |
Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylcyclohex-2-en-1-one | |
CAS RN |
54398-84-4 | |
Record name | 3-Amino-5-methyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54398-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-methylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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